4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is an organic compound characterized by a piperidine ring that is substituted with a methyl group and a nitrobenzamide moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as a building block for various therapeutic agents and complex molecules. Its chemical structure is represented by the formula and it has a CAS number of 6637-54-3 .
This compound is classified under the category of substituted benzamides. It can be sourced from chemical suppliers specializing in organic compounds, such as BenchChem and VWR, which provide details on its properties and synthesis methods . The compound's classification highlights its relevance in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.
The synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide typically involves three main steps:
In industrial settings, optimization of these synthetic routes may involve continuous flow reactors to enhance yield and purity, alongside advanced purification techniques such as recrystallization and chromatography.
The molecular structure of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide consists of a piperidine ring connected to a nitro-substituted benzamide group. The piperidine ring contributes to the compound's basicity and potential interactions with biological targets.
Key structural data includes:
4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide can participate in several chemical reactions:
The mechanism of action for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide involves its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, potentially influencing enzyme activity or receptor binding.
Physical properties include:
Chemical properties include:
Relevant data regarding thermal stability, spectral characteristics (such as infrared spectroscopy), and other analytical methods can further characterize this compound .
4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide has several applications in scientific research:
This compound's unique structure allows for versatile modifications, making it valuable in both academic research and pharmaceutical development.
The synthesis of 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide relies on two primary strategies, both converging on the formation of the critical piperidine-benzamide linkage and subsequent functionalization. The first approach employs nucleophilic aromatic substitution (SNAr) as the pivotal step. Here, a pre-synthesized nitrohalobenzoic acid (e.g., 4-chloro-3-nitrobenzoic acid) reacts with 4-methylpiperidine under basic conditions. This substitution installs the piperidine moiety ortho to the nitro group, leveraging the electron-withdrawing nature of the nitro group to activate the aryl halide for displacement [2]. The carboxylic acid is then activated for amidation.
The second strategy prioritizes amide bond formation early in the synthetic sequence. For example, 4-fluoro-3-nitrobenzoic acid is first converted to its corresponding benzamide via coupling with ammonia or ammonium salts. Subsequently, 4-methylpiperidine displaces the fluorine atom ortho to the nitro group via SNAr. This route benefits from the superior leaving-group ability of fluoride and avoids potential side reactions during late-stage amidation [5] [6].
Table 1: Comparative Analysis of Core Synthetic Pathways
Strategy | Key Step Sequence | Advantages | Challenges |
---|---|---|---|
SNAr First | Halonitrobenzoate → Piperidine substitution → Amidation | Avoids exposing amide to nitration conditions | Potential ester hydrolysis during SNAr |
Amidation First | Halonitrobenzoate → Amidation → Piperidine substitution | Amide stabilizes ring; Fluoride ideal leaving group | Requires high-purity amide intermediate |
Reductive Amination | Nitro reduction → Amide formation → Alkylation | Avoids regioselectivity issues | Over-reduction risks; Requires nitro group protection |
A less common but viable alternative involves reductive amination. 4-Oxo-piperidine derivatives can be reductively aminated with aldehydes or ketones to introduce the 4-methyl group after the piperidine ring is attached to the benzamide scaffold. However, this requires careful protection of the nitro group to prevent unintended reduction during the reductive amination step [8] [10].
Regioselective nitration is critical for installing the nitro group at the meta position relative to the eventual amide carbonyl. Direct nitration of pre-formed 4-(4-methylpiperidin-1-yl)benzamide carries significant risks, including over-nitration, oxidation of the piperidine ring, or degradation of the amide bond [5]. Consequently, two safer, regiocontrolled approaches dominate:
Pre-Nitration of Benzene Precursors:Starting materials like 4-fluoronitrobenzene or methyl 4-chloro-3-nitrobenzoate allow nitration before introducing the piperidine or amide functionalities. The strong electron-withdrawing effect of the nitro group directs subsequent nucleophilic substitution (e.g., by piperidine) exclusively to the ortho position due to the established ortho/para directing effect of the nitro group in SNAr reactions. This ensures the correct 1,2,4-trisubstitution pattern (piperidin-1-yl at C1, NO₂ at C3, CONH₂ at C4) in the final compound [6].
Directed Ortho-Metalation (DoM) - Nitration:For advanced intermediates bearing directing groups (e.g., amides), DoM offers an alternative. Treating N-aryl amides with strong bases like lithium diisopropylamide (LDA) generates a directed ortho-anion. Quenching this anion with a nitro source (e.g., tert-butyl nitrite) provides regioselective access to ortho-nitro aryl amides. While powerful, this method demands strict anhydrous conditions and is sensitive to the steric and electronic properties of the amide substituent [5].
Protection Strategies: During multi-step sequences involving nitration, protecting groups are often essential. The carboxylic acid/amide functionality is typically protected as an ester (e.g., methyl or ethyl ester) to prevent undesired reactions or degradation under strongly acidic nitration conditions (e.g., HNO₃/H₂SO₄ mixtures). The piperidine nitrogen may be protected as a tert-butoxycarbonyl (Boc) carbamate if nitration occurs after its introduction, though this is less common due to the robustness of SNAr-first routes [6].
Forming the terminal benzamide group (-CONH₂) in 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide typically involves activating the carboxylic acid of a 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid precursor, followed by reaction with an ammonia source. Carbodiimide-mediated coupling is the most widely employed method due to its reliability and commercial availability of reagents:
Alternative Activation Methods:
Table 2: Amide Bond Formation Methods for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide
Method | Reagents/Conditions | Yield Range | Key Considerations |
---|---|---|---|
EDC/HOBt | EDC, HOBt, NH₃ (aq or NH₄Cl), DCM/THF, 0°C→RT | 70-85% | Mild, minimizes side products; Requires purification |
Acyl Chloride + NH₃ | SOCl₂ (reflux), then NH₄OH (conc.), 0-5°C | 75-92% | High reactivity; Risk of over-hydrolysis if not cold |
DCC | DCC, NH₄Cl, DMF, RT | 60-75% | DCU byproduct difficult to remove completely |
Mixed Anhydride | i-BuOCOCl, NMM, NH₃, THF, -15°C → RT | 65-80% | Sensitive to moisture; Requires low T initiation |
The 4-methylpiperidine moiety can be introduced either as a pre-formed unit or built/modified on the benzamide scaffold. Key methodologies include:
N-Alkylation of Piperidine:The most direct method uses commercially available 4-methylpiperidine in SNAr reactions with activated aryl halides (e.g., 4-fluoro-3-nitrobenzoate esters or halides) as described in Section 1.1. The secondary amine of 4-methylpiperidine acts as the nucleophile. Reactions typically require a base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine) to scavenge the generated acid (HX) and are performed in polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile at elevated temperatures (60-100°C) for several hours [2] [8].
In Situ Generation of 4-Methylpiperidine via Reductive Amination:If 4-piperidone derivatives are more accessible or desired for diversification, the methyl group can be introduced via reductive amination. 1-(Substituted-aryl)-piperidin-4-one undergoes reaction with formaldehyde (or paraformaldehyde) in the presence of a reducing agent. Common reducing agents include:
Steric and Electronic Considerations: The 4-methyl group subtly influences the piperidine ring's conformation (preferring equatorial methyl in chair conformation) and its nucleophilicity/basicity. While 4-methylpiperidine is sufficiently nucleophilic for SNAr, highly hindered analogues (e.g., 2,2,6,6-tetramethylpiperidine) might require harsher conditions or fail to react. The methyl group also moderately enhances lipophilicity compared to unsubstituted piperidine [8].
Achieving high purity (>98%) 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide, as specified commercially [4] [5], demands rigorous purification strategies at each step, particularly due to the presence of polar (amide, protonatable piperidine N) and non-polar (methylpiperidine ring) functionalities and potential residual impurities.
Chromatography: Silica gel column chromatography is frequently necessary, especially for intermediates preceding crystallization or if crystallization fails to achieve sufficient purity. Eluents typically involve gradients of ethyl acetate in hexanes or methanol in dichloromethane (0-10% MeOH). The basic piperidine nitrogen can cause tailing; adding 0.1-1% triethylamine or ammonia to the eluent can improve peak shape and recovery [5].
Final Product Purification:Beyond crystallization, preparative reverse-phase HPLC (C18 column) using water/acetonitrile gradients containing 0.1% formic acid or ammonium acetate buffer is employed for the highest purity material, especially for analytical standards or biological testing. This effectively separates the target compound from closely related impurities like des-nitro analogues, over-alkylated piperidine species, or residual coupling agents/by-products [4] [5].
Yield Optimization Strategies:
Table 3: Purification Methods and Yield Data Across Synthetic Steps
Synthetic Step | Typical Purification Method | Average Yield Range | Critical Purity Controls |
---|---|---|---|
Aryl Halide SNAr | Aq. workup → Column Chromatography (SiO₂) | 75-90% | Absence of aryl halide SM (HPLC, TLC); Piperidine content (TLC, NMR) |
Carboxylic Acid Isolation | Filtration/Crystallization (EtOH/H₂O) | 85-95% | Acidic impurities (titration); Color (Vis) |
Amide Coupling (EDC) | Aq. workup → Crystallization (IPA/H₂O) | 70-85% | Residual acid (HPLC); HOBt/urea byproducts (HPLC) |
Amide Coupling (Acyl Cl) | Filtration/Crystallization (EtOH) | 75-92% | Hydrolysis products (HPLC, TLC); Cl⁻ content (AgNO₃ test) |
Final Compound | Recrystallization → Prep HPLC (if reqd) | 60-80% (overall) | Purity >98% (HPLC-UV); λmax, NMR consistency |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7